2-Bromo-N,N,2-trimethylpropanamide

Physical form Ease of handling Liquid dispensing

2-Bromo-N,N,2-trimethylpropanamide (CAS 13887-50-8) is a tertiary α-bromoamide with the molecular formula C₆H₁₂BrNO and a molecular weight of 194.07 g/mol. It belongs to the broader class of α-bromoisobutyramides, characterized by a quaternary α-carbon bearing a bromine atom, two methyl groups, and an N,N-dimethyl amide moiety.

Molecular Formula C6H12BrNO
Molecular Weight 194.07 g/mol
CAS No. 13887-50-8
Cat. No. B1281911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N,N,2-trimethylpropanamide
CAS13887-50-8
Molecular FormulaC6H12BrNO
Molecular Weight194.07 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)N(C)C)Br
InChIInChI=1S/C6H12BrNO/c1-6(2,7)5(9)8(3)4/h1-4H3
InChIKeyCNUHUXQSZVLAGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N,N,2-trimethylpropanamide (CAS 13887-50-8) – Compound Class, Key Identifiers, and Procurement-Ready Profile


2-Bromo-N,N,2-trimethylpropanamide (CAS 13887-50-8) is a tertiary α-bromoamide with the molecular formula C₆H₁₂BrNO and a molecular weight of 194.07 g/mol . It belongs to the broader class of α-bromoisobutyramides, characterized by a quaternary α-carbon bearing a bromine atom, two methyl groups, and an N,N-dimethyl amide moiety . The compound is commercially available from multiple specialty chemical suppliers (e.g., Combi-Blocks via Fujifilm Wako, Leyan, AKSci, CymitQuimica) in purities ranging from 95% to 99%, and is classified as a building block for research-scale organic synthesis . Its predicted density is 1.336 ± 0.06 g/cm³, and its boiling point has been reported at 98–100 °C (12 Torr) .

Why 2-Bromo-N,N,2-trimethylpropanamide Cannot Be Replaced by Other α-Bromoisobutyramides: The N-Substitution and Steric Crowding Imperative


The tertiary N,N-dimethyl amide motif of 2-Bromo-N,N,2-trimethylpropanamide imposes a unique combination of steric congestion at the α-carbon and the complete absence of an amide N–H proton [1]. These structural features fundamentally alter the compound's electrochemical reduction pathway: tertiary 2-bromoamides undergo 1,2-elimination to yield α,β-unsaturated amides, whereas secondary (N–H or N-alkyl) 2-bromoamides instead undergo N–H deprotonation to form persistent bromo-containing anions [2]. Generic substitution with a primary or secondary α-bromoisobutyramide would therefore lead to a divergent product profile under reductive conditions, making compound-specific selection critical for synthetic applications that rely on predictable electrochemical or base-mediated transformations [1][2].

Quantitative Differentiation Evidence for 2-Bromo-N,N,2-trimethylpropanamide vs. Closest α-Bromoisobutyramide Analogs


Physical State and Melting Point: Liquid at Ambient Temperature vs. High-Melting Solid Comparators

2-Bromo-N,N,2-trimethylpropanamide is reported as a liquid at ambient temperature, whereas its closest primary amide analog, 2-bromoisobutyramide (2-bromo-2-methylpropanamide, CAS 7462-74-0), is a crystalline solid with a melting point of 145–149 °C . This physical state difference is directly attributable to the N,N-dimethyl substitution, which abolishes intermolecular hydrogen bonding via the amide N–H. The liquid form facilitates direct volumetric dispensing and eliminates the need for pre-heating or dissolution steps during reaction setup [1].

Physical form Ease of handling Liquid dispensing Process chemistry

Electrochemical Reduction Pathway: 1,2-Elimination vs. N–H Deprotonation in Secondary Amides

The electrochemical reduction of tertiary α-bromoisobutyramides at a mercury electrode in dipolar aprotic solvents proceeds via two-electron C–Br bond cleavage followed by 1,2-elimination to yield α,β-unsaturated amides. In contrast, secondary α-bromoisobutyramides (bearing an N–H proton) undergo deprotonation at the nitrogen atom after carbanion formation, generating a bromo-containing anion that follows a distinct solvent-dependent decay pathway [1]. 2-Bromo-N,N,2-trimethylpropanamide, as a fully N,N-disubstituted tertiary amide, is exclusively directed toward the elimination pathway because it lacks any N–H proton available for deprotonation [1][2].

Electrochemistry Reduction mechanism Product divergence α,β-Unsaturated amide

Suppressed Self-Protonation and Enhanced Electrogenerated Carbanion Stability in the Absence of N–H

In the electroreduction of secondary (N–H protic) 2-bromoisobutyramides, the electrogenerated carbanion undergoes rapid self-protonation by the parent N–H acid, a process studied quantitatively by cyclic voltammetry at mercury electrodes [1]. This self-protonation competes with productive carboxylation or alkylation reactions. Since 2-Bromo-N,N,2-trimethylpropanamide lacks an acidic N–H proton (predicted pKa ≈ -0.78 for the conjugate acid), this parasitic self-protonation pathway is structurally precluded, enabling the electrogenerated α-carbanion to persist for subsequent trapping by electrophiles such as CO₂ without competing proton-transfer quenching [1].

Self-protonation Carbanion stability Electrochemistry α-Carbanion

Steric Environment at the α-Carbon: Fully Substituted Quaternary Center with Maximal Crowding Among N,N-Dimethyl α-Bromoamides

The α-carbon of 2-Bromo-N,N,2-trimethylpropanamide is a fully substituted quaternary center bearing two methyl groups, a bromine atom, and a N,N-dimethyl carboxamide group. This represents the maximum steric congestion achievable within the N,N-dimethyl α-bromoamide series. In a 2022 study on heteroarylation of congested α-bromoamides via aza-oxyallyl cations, tertiary α-bromoamides with quaternary α-carbons (including N,N-dimethyl variants) were demonstrated to participate efficiently in electrophilic aromatic substitution with imidazo-heteroarenes at room temperature under metal- and oxidant-free conditions [1]. The steric bulk at the α-carbon is essential for directing the reaction through the aza-oxyallyl cation pathway rather than simple SN2 displacement, which is sterically disfavored at a quaternary center [1].

Steric hindrance Quaternary carbon Nucleophilic substitution Aza-oxyallyl cation

Commercial Purity Specification: 95–99% vs. Lower-Grade Primary Amide Analogs

Multiple independent vendors specify purity for 2-Bromo-N,N,2-trimethylpropanamide in the 95–99% range: Leyan (98%), IndiaMART (99%), AKSci (95% minimum), and CymitQuimica (95% minimum) [1]. In comparison, the primary amide analog 2-bromoisobutyramide (CAS 7462-74-0) is supplied by TCI at >98.0% (GC/qNMR), establishing comparable purity expectations within the α-bromoisobutyramide family . The availability of the target compound from at least four commercial sources with publicly stated purity specifications reduces single-supplier procurement risk relative to more specialized N-alkyl α-bromoisobutyramides (e.g., N-methyl 2-bromoisobutyramide, CAS 69959-88-2, which is less widely stocked) .

Purity Procurement specification Quality control Vendor comparison

Predicted Physicochemical Profile vs. Closest Isomeric C₆H₁₂BrNO Analogs

Among the C₆H₁₂BrNO isomeric α-bromoamides, 2-Bromo-N,N,2-trimethylpropanamide exhibits a boiling point of 98–100 °C (at 12 Torr) and a predicted density of 1.336 g/cm³ . This boiling point is significantly lower than that of its primary amide analog 2-bromoisobutyramide (~240 °C at 760 mmHg) , reflecting the elimination of intermolecular hydrogen bonding. While direct head-to-head boiling point data for other N-alkyl C₆H₁₂BrNO isomers (e.g., 2-bromo-N-ethyl-2-methylpropanamide) under identical pressure conditions are not systematically available in the open literature, the N,N-dimethyl substitution pattern is predicted to confer the lowest boiling point and highest volatility within the C₆H₁₂BrNO isomer family due to the combination of maximal N-substitution and minimal hydrogen-bonding capacity .

Physicochemical properties Boiling point Density Isomer comparison Predicted properties

Preferred Application Scenarios for 2-Bromo-N,N,2-trimethylpropanamide Based on Quantitative Differentiation Evidence


Electrochemical Synthesis of α,β-Unsaturated Amides via Controlled-Potential Reduction

Leveraging the exclusive 1,2-elimination pathway of tertiary α-bromoamides under electroreductive conditions, 2-Bromo-N,N,2-trimethylpropanamide serves as a precursor for clean generation of N,N-dimethyl methacrylamide analogs [1]. Unlike secondary α-bromoisobutyramides that produce complex mixtures via competing N–H deprotonation and solvent-dependent cyclocondensation, this compound's lack of N–H acidity ensures a single dominant product pathway. Researchers developing electrochemical flow-chemistry platforms for acrylamide synthesis should select this compound for mechanistic predictability and simplified product isolation [1][2].

Aza-Oxyallyl Cation-Mediated Heteroarylation for Medicinal Chemistry Library Synthesis

The quaternary α-carbon of 2-Bromo-N,N,2-trimethylpropanamide makes it a suitable substrate for metal-free, room-temperature heteroarylation via in situ generated aza-oxyallyl cations [1]. This chemistry provides direct access to imidazo-heteroarene-fused dibenzoazepinone architectures and zolpidem analogues of potential medicinal value [1]. Medicinal chemistry groups synthesizing CNS-targeted compound libraries should prefer this N,N-dimethyl tertiary bromoamide over less congested analogs, which are excluded from participating in this transformation due to insufficient steric bulk for aza-oxyallyl cation stabilization [1].

Liquid-Phase Automated Synthesis Workflows Requiring Direct Volumetric Dispensing

For automated parallel synthesis platforms and high-throughput experimentation (HTE) facilities, the liquid physical state of 2-Bromo-N,N,2-trimethylpropanamide eliminates the solvent pre-dissolution and solid-handling steps required for solid α-bromoisobutyramide analogs such as 2-bromoisobutyramide (mp 145–149 °C) [1][2]. This directly reduces protocol cycle time and minimizes gravimetric dispensing errors associated with hygroscopic or static-prone solid reagents. Procurement teams supporting automated synthesis workflows should specify this compound in liquid form [2].

Electro-Carboxylation to 2,2-Dimethylmalonic Acid Ester-Amides Without Self-Protonation Interference

In electro-carboxylation reactions where electrogenerated α-carbanions are trapped with CO₂, the absence of an N–H proton in 2-Bromo-N,N,2-trimethylpropanamide precludes the self-protonation quenching that plagues secondary 2-bromoisobutyramides [1][2]. This structural feature is predicted to improve faradaic efficiency and simplify potential-controlled electrolysis protocols [1]. Process chemistry groups developing electro-carboxylation routes to malonic acid derivatives should evaluate this compound as a substrate where self-protonation interference is structurally eliminated [1][2].

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